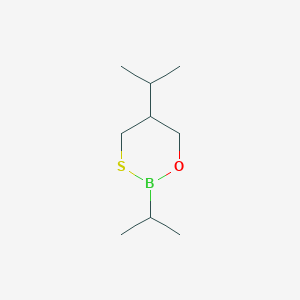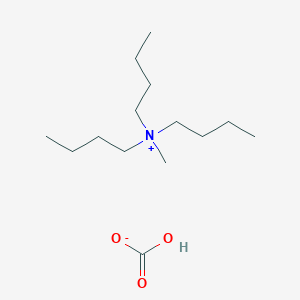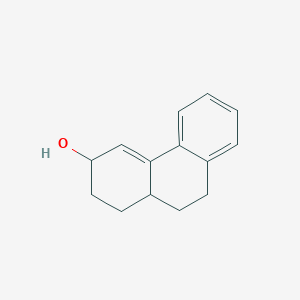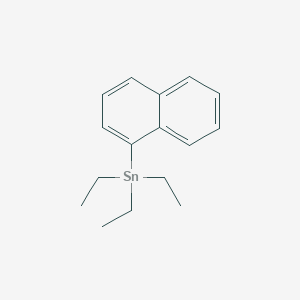
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane is an organoboron compound that features a unique structure incorporating both boron and sulfur atoms within a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane typically involves the reaction of boron trichloride with a suitable thiol and an isopropyl-substituted amine. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is then heated to facilitate the formation of the oxathiaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can yield boron-hydride derivatives.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various boron-hydride derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is employed in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism by which 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, making it a versatile component in chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diisopropylaniline: An aromatic amine used in the synthesis of ligands for coordination chemistry.
1,4-Dimethyl-2,5-di(propan-2-yl)benzene: A compound used in the synthesis of advanced materials.
Uniqueness
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane is unique due to its incorporation of both boron and sulfur atoms within a six-membered ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Propiedades
| 110523-67-6 | |
Fórmula molecular |
C9H19BOS |
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
2,5-di(propan-2-yl)-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C9H19BOS/c1-7(2)9-5-11-10(8(3)4)12-6-9/h7-9H,5-6H2,1-4H3 |
Clave InChI |
PZVDVVYFSLDCFM-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CS1)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)

![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)

